Perfluoroheptanenitrile
Overview
Description
Perfluoroheptanenitrile, with the chemical formula C7F13N , is a perfluorinated compound characterized by a fully fluorinated carbon chain and a nitrile group. This compound is known for its high thermal stability, chemical inertness, and unique physicochemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroheptanenitrile can be synthesized from tridecafluoroheptanoic acid amide. The process involves the dehydration of the amide using phosphorus pentoxide as a dehydrating agent. The reaction is carried out at a temperature of 250°C, and the product is obtained through direct distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoroheptanenitrile primarily undergoes substitution reactions due to the presence of the nitrile group. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include moderate temperatures and the presence of a catalyst to facilitate the substitution process.
Addition Reactions: These reactions may involve reagents like hydrogen or halogens under controlled conditions to add across the nitrile group.
Major Products Formed:
Substitution Reactions: The major products include substituted perfluoroheptanenitriles, where the nitrile group is replaced by other functional groups.
Addition Reactions: The products are typically perfluoroheptane derivatives with additional functional groups attached to the carbon chain.
Scientific Research Applications
Perfluoroheptanenitrile finds applications in various fields due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Its inert nature makes it suitable for use in biological studies where non-reactive environments are required.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of high-performance materials, including coatings, lubricants, and sealants, due to its chemical resistance and stability
Mechanism of Action
The mechanism by which perfluoroheptanenitrile exerts its effects is primarily through its chemical inertness and stability. The fully fluorinated carbon chain provides resistance to chemical reactions, making it an excellent candidate for applications requiring non-reactive environments. The nitrile group can participate in specific reactions, allowing for targeted modifications and functionalization .
Comparison with Similar Compounds
Perfluorohexyloctane: Another perfluorinated compound with similar properties but a different carbon chain length.
Perfluorooctanenitrile: Similar in structure but with a longer carbon chain.
Uniqueness: Perfluoroheptanenitrile stands out due to its specific carbon chain length and the presence of the nitrile group, which provides unique reactivity compared to other perfluorinated compounds. Its balance of chemical inertness and potential for functionalization makes it a versatile compound in various applications .
Biological Activity
Perfluoroheptanenitrile (PFHN) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their unique carbon-fluorine bonds. This article delves into the biological activity of PFHN, examining its mechanisms of action, potential health effects, and relevant research findings.
Chemical Structure and Properties
This compound is a fully fluorinated compound with the molecular formula . Its structure consists of a heptane backbone with a nitrile group (-C≡N) at one end, contributing to its unique chemical properties, including high stability and resistance to degradation.
Mechanisms of Biological Activity
PFHN's biological activity is primarily attributed to its interactions with biological membranes and proteins. The following mechanisms have been proposed:
- Membrane Disruption : PFHN can integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption may affect cellular functions and lead to cytotoxicity.
- Protein Binding : The compound has a high affinity for proteins, potentially leading to modifications in protein structure and function. This can result in altered enzymatic activities and signaling pathways.
Toxicological Studies
Research has indicated various toxicological effects associated with PFHN exposure:
- Cytotoxicity : Studies have shown that PFHN can induce cell death in various cell lines, including liver and kidney cells. The mechanism appears to involve oxidative stress and apoptosis pathways.
- Endocrine Disruption : PFHN has been implicated in disrupting endocrine functions, particularly affecting thyroid hormone levels. Animal studies have demonstrated alterations in thyroid hormone concentrations following exposure.
- Immunotoxicity : Epidemiological studies suggest that exposure to PFAS, including PFHN, may impair immune responses, leading to increased susceptibility to infections.
Case Studies
Several case studies highlight the biological impact of PFHN:
- Case Study 1 : In a study examining the effects of PFHN on murine models, exposure resulted in significant liver enlargement and altered serum enzyme levels indicative of hepatotoxicity. Histopathological analysis revealed fatty liver changes consistent with toxicological damage.
- Case Study 2 : A cohort study involving workers exposed to PFAS chemicals showed a correlation between elevated PFHN levels in serum and increased incidence of autoimmune diseases. This finding aligns with the hypothesis that PFAS compounds can modulate immune system responses.
Research Findings
Recent research has focused on understanding the long-term effects of PFHN exposure:
Study | Findings |
---|---|
Steininger et al. (2024) | Demonstrated that PFHN contributes to localized environmental contamination, impacting wildlife and human health through bioaccumulation. |
EFSA Report (2023) | Identified associations between PFAS exposure (including PFHN) and adverse health outcomes such as increased cholesterol levels and reduced immune response. |
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBJALWGNSZLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382153 | |
Record name | Perfluoroheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62038-08-8 | |
Record name | Perfluoroheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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